4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one
描述
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(3-nitro-4-piperidin-1-ylphenyl)-2H-phthalazin-1-one, which accurately describes the structural arrangement of functional groups within the molecule. The compound is catalogued under Chemical Abstracts Service number 218144-45-7, providing a unique identifier for this specific molecular structure. Alternative nomenclature includes 4-[3-Nitro-4-(piperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one, which emphasizes the dihydro nature of the phthalazinone ring system.
The molecular formula C19H18N4O3 indicates the presence of nineteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 350.4 grams per mole. The structural complexity arises from the integration of multiple heterocyclic systems, including the phthalazinone core, the nitro-substituted benzene ring, and the saturated piperidine ring. The International Chemical Identifier string InChI=1S/C19H18N4O3/c24-19-15-7-3-2-6-14(15)18(20-21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,24) provides a machine-readable representation of the molecular connectivity.
Isomeric considerations for this compound involve potential positional isomers based on the substitution pattern of the phenyl ring and the attachment point to the phthalazinone system. The specific placement of the nitro group at the 3-position and the piperidine substituent at the 4-position of the phenyl ring creates a defined regioisomer that distinguishes this compound from other possible structural arrangements. The International Chemical Identifier Key ZZVUHPJVOJWXPW-UHFFFAOYSA-N serves as a unique hash for this specific isomeric form.
属性
IUPAC Name |
4-(3-nitro-4-piperidin-1-ylphenyl)-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-19-15-7-3-2-6-14(15)18(20-21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUHPJVOJWXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383924 | |
| Record name | 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218144-45-7 | |
| Record name | 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-nitro-4-(piperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to the phenyl ring.
Piperidine Substitution: Substitution of a hydrogen atom with a piperidine group.
Phthalazinone Formation: Cyclization to form the phthalazinone core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Various substituents can be introduced to the phenyl ring or the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response.
相似化合物的比较
Structural Analogues with Piperidine/Piperazine Moieties
Olaparib (AZD2281)
- Structure : 4-[(3-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}-4-fluorophenyl)methyl]phthalazin-1(2H)-one.
- Key Differences : Replaces the nitro group with a fluorophenyl moiety and incorporates a piperazine ring linked to a cyclopropylcarbonyl group.
- Activity : Clinically approved PARP inhibitor used in ovarian and breast cancers. The piperazine-carbonyl group enhances PARP1 binding affinity .
AZD2461
- Structure : 4-(4-Fluoro-3-(4-methoxypiperidine-1-carbonyl)benzyl)phthalazin-1(2H)-one.
- Key Differences : Substitutes piperidine with a 4-methoxypiperidine group, improving metabolic stability.
- Activity : PARP inhibitor with reduced susceptibility to P-glycoprotein efflux compared to Olaparib .
4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one (KU8)
- Structure : Features a diazepane (7-membered ring) instead of piperidine.
- Activity : Experimental PARP inhibitor with distinct pharmacokinetic properties due to the larger ring size .
Structural Comparison Table
| Compound Name | Substituent R₁ (Phenyl Position 3) | Substituent R₂ (Phenyl Position 4) | Biological Target |
|---|---|---|---|
| Target Compound | -NO₂ | -Piperidine | Not Reported |
| Olaparib | -F, -CO-piperazine-cyclopropanecarbonyl | -CH₂-phthalazinone | PARP1/2 |
| AZD2461 | -F, -CO-4-methoxypiperidine | -CH₂-phthalazinone | PARP1 |
| KU8 | -F, -CO-diazepane | -CH₂-phthalazinone | PARP1 (Experimental) |
Analogues with Aryl/Heteroaryl Modifications
4-(4-Methylphenyl)phthalazin-1(2H)-one Derivatives
- Structure : Arylpiperazine derivatives with 4-methylphenyl groups.
- Activity : High affinity for α₁-adrenergic receptors (α₁-AR), demonstrating selectivity over other receptor subtypes .
4-(Thiophen-3-yl)phthalazin-1(2H)-one (5m)
- Structure : Replaces phenyl with a thiophene ring.
- Activity : Anti-proliferative activity in cancer cell lines, though less potent than oxadiazole derivatives (e.g., ) .
4-(4-Bromophenyl)phthalazin-1(2H)-one
- Structure : Bromine substituent at the para position.
Functional Group Impact Table
Analogues with Oxadiazole and Sulfur-Containing Moieties
4-(1,3,4-Oxadiazol-2-yl)phthalazin-1(2H)-ones
- Structure: Oxadiazole ring conjugated to phthalazinone.
- Activity: Enhanced anti-proliferative activity in breast cancer models (IC₅₀ < 10 μM) compared to non-oxadiazole derivatives .
Methylsulfanyl Oxadiazole Derivatives
- Structure : Methylsulfanyl group on oxadiazole.
- Activity : Improved metabolic stability and bioavailability due to sulfur’s electron-withdrawing effects .
生物活性
4-(3-Nitro-4-piperidin-1-ylphenyl)phthalazin-1(2H)-one, with the CAS number 218144-45-7, is a synthetic organic compound classified as a phthalazinone derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of both a nitro group and a piperidine moiety suggests unique interactions with biological targets, which may contribute to its pharmacological effects.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₃ |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 4-(3-nitro-4-piperidin-1-ylphenyl)-2H-phthalazin-1-one |
| InChI Key | ZZVUHPJVOJWXPW-UHFFFAOYSA-N |
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. Its potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer or inflammation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit significant biological activities. For instance:
- Anticancer Activity : Studies have shown that phthalazinone derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer cells.
- Antimicrobial Properties : Some derivatives have been evaluated for their antibacterial and antifungal activities, often showing potent effects against common pathogens.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the inhibition of nitric oxide production in activated macrophages.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study published in Molecules explored the structure-activity relationship (SAR) of phthalazinone derivatives, highlighting their anticancer properties through apoptosis induction in cancer cells .
- Another research article focused on the synthesis and evaluation of novel piperazine-containing drugs, noting that modifications to the piperidine ring can significantly enhance biological activity .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-(3-Nitrophenyl)phthalazin-1(2H)-one | Moderate anticancer activity |
| 4-(4-Piperidinylphenyl)phthalazin-1(2H)-one | Stronger anti-inflammatory effects |
| 4-(3-Aminophenyl)phthalazin-1(2H)-one | Enhanced receptor binding affinity |
常见问题
Q. What synthetic methodologies are commonly employed to prepare 4-arylphthalazin-1(2H)-one derivatives?
The synthesis of 4-arylphthalazin-1(2H)-one derivatives typically involves:
- Cyclocondensation : Reaction of substituted benzoic acids with hydrazine hydrate to form the phthalazinone core .
- Late-stage C–H functionalization : Iridium-catalyzed regioselective mono- or diamidation using TsN₃ to introduce substituents on the aryl ring .
- Ultrasonic-assisted synthesis : Green chemistry approaches to synthesize oxadiazole-phthalazinone hybrids under controlled irradiation .
- Chlorination : Treatment with POCl₃ to generate reactive intermediates for further derivatization .
Q. How is the crystal structure of phthalazin-1(2H)-one derivatives characterized?
X-ray crystallography is the gold standard:
- Sample preparation : Cocrystallization with picric acid in ethanol/HCl yields diffraction-quality crystals .
- Key parameters : Dihedral angles (e.g., nitro group coplanarity: ~8–10° deviation) and hydrogen-bonding networks (N–H⋯O and O–H⋯O interactions) stabilize the structure .
- Refinement : H atoms are positioned via riding models, with displacement parameters fixed at 1.2×Ueq(C) .
Q. What in vitro assays evaluate the anti-proliferative activity of phthalazinone derivatives?
- MTT assay : Measures cell viability (e.g., IC₅₀ values) in cancer cell lines, with data expressed as mean ± SEM from two independent experiments .
- Apoptosis induction : Flow cytometry to assess caspase-3/7 activation or Annexin V staining .
- Enzyme inhibition : PARP1/2/3 inhibition assays using recombinant proteins (e.g., Olaparib derivatives show IC₅₀ < 100 nM) .
Advanced Research Questions
Q. How can regioselective functionalization be achieved in phthalazin-1(2H)-one scaffolds?
- Directing group (DG) strategies : Use of electron-withdrawing groups (e.g., nitro) to guide iridium-catalyzed C–H amidation at meta/para positions .
- Solvent control : Polar aprotic solvents (e.g., DMF) enhance TsN₃ reactivity for mono-functionalization, while excess reagent enables diamidation .
- Steric effects : Bulky substituents on the piperidine ring (e.g., cyclopropanecarbonyl) limit access to ortho positions .
Q. What strategies address poor solubility in phthalazinone-based drug candidates?
- Salt formation : Hydrochloride salts (e.g., [4-(aminomethyl)piperidin-1-yl] derivatives) improve aqueous solubility .
- Co-crystallization : Picric acid co-formers enhance stability and dissolution rates via hydrogen-bonded networks .
- Lipophilic modifications : Introduction of oxadiazole or fluorinated aryl groups balances logP values .
Q. How do structural modifications at the 3-nitro-4-piperidinyl position impact PARP inhibition?
- Piperazine vs. piperidine : Piperazine derivatives (e.g., Olaparib) exhibit stronger PARP1 binding (ΔG = −9.2 kcal/mol) due to enhanced hydrogen bonding .
- Nitro group removal : Desfluoro impurities reduce potency by 10-fold, highlighting the role of electron-withdrawing groups in DNA repair interference .
- Fluorine substitution : 4-Fluorophenyl derivatives improve metabolic stability (t₁/₂ > 6 h in hepatic microsomes) .
Q. How can computational methods validate phthalazinones as VEGFR-2 inhibitors?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to VEGFR-2 kinase domains (e.g., docking scores < −8.0 kcal/mol) .
- ADMET profiling : SwissADME predicts blood-brain barrier permeability (e.g., Caco-2 permeability > 5 × 10⁻⁶ cm/s) .
- QSAR models : Correlate Hammett σ values of substituents with cytotoxicity (R² > 0.85) .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported anti-proliferative IC₅₀ values for oxadiazole-phthalazinones?
- Cell line variability : BRCA1-mutant vs. wild-type cells show differential sensitivity (e.g., IC₅₀ ranges: 2–50 µM) .
- Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability .
- Batch purity : HPLC-MS verification (≥95% purity) is critical; impurities like 4-chlorobenzyl derivatives (CAS 58581-89-8) may skew results .
Q. Why do some phthalazinone derivatives exhibit conflicting PARP inhibition and cytotoxicity data?
- Off-target effects : Compounds like 4-(5-mercapto-oxadiazol-2-yl) derivatives may inhibit HSP70 or ubiquitin-proteasome pathways .
- Redox activity : Nitro groups generate ROS, confounding apoptosis assays (validate via NAC pretreatment controls) .
- Metabolic activation : CYP3A4-mediated conversion of prodrugs (e.g., acetyl derivatives) alters efficacy in vivo vs. in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
